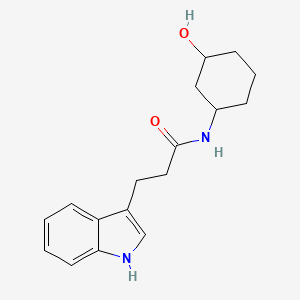![molecular formula C11H11Cl2NO3 B7575974 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the 1980s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
作用机制
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel pore and preventing the influx of calcium ions. This results in the inhibition of excitatory neurotransmission and the induction of neuronal apoptosis. The blockade of NMDA receptors by 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have both beneficial and detrimental effects on neuronal function, depending on the context and duration of exposure.
Biochemical and Physiological Effects:
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects on the nervous system. It has been implicated in the regulation of neurotransmitter release, synaptic plasticity, and neuronal survival. 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has also been shown to modulate the activity of various intracellular signaling pathways, including the cyclic AMP response element-binding protein (CREB) and the mitogen-activated protein kinase (MAPK) pathways.
实验室实验的优点和局限性
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to induce neuronal apoptosis, and its ability to modulate intracellular signaling pathways. However, there are also several limitations to its use, including its potential toxicity and the need for careful control of exposure duration and concentration.
未来方向
There are several future directions for research on 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid and the NMDA receptor. One area of interest is the development of novel compounds that target specific subtypes of NMDA receptors and have fewer side effects than 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid. Another area of interest is the investigation of the role of NMDA receptors in neuroinflammation and neurodegenerative diseases. Finally, the development of new techniques for the delivery of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid to specific regions of the brain could lead to new insights into the function of NMDA receptors in different brain regions.
合成方法
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid can be synthesized using a multistep process starting from 2,5-dichlorobenzoyl chloride and methylamine. The final product is obtained through a reaction between the intermediate and 3-bromopropanoic acid. The synthesis of 3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
科学研究应用
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be a valuable tool for investigating the mechanisms underlying learning and memory, synaptic plasticity, pain perception, and neurodegenerative diseases.
属性
IUPAC Name |
3-[(2,5-dichlorobenzoyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-14(5-4-10(15)16)11(17)8-6-7(12)2-3-9(8)13/h2-3,6H,4-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATNBOFXQAFHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

